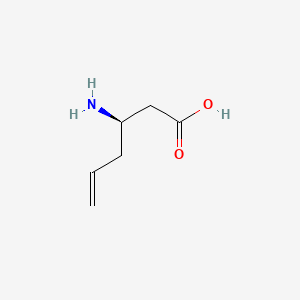

(R)-3-Aminohex-5-enoic acid

Descripción general

Descripción

®-3-Aminohex-5-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a hex-5-enoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both amino acids and unsaturated carboxylic acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminohex-5-enoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, can yield the desired ®-enantiomer. The reaction typically requires a rhodium or ruthenium catalyst and proceeds under mild conditions with hydrogen gas.

Industrial Production Methods: In an industrial setting, the production of ®-3-Aminohex-5-enoic acid may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the compound from simple precursors are potential methods. These processes are often optimized for scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: ®-3-Aminohex-5-enoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The double bond in the hex-5-enoic acid chain can be reduced to yield saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Saturated amino acids.

Substitution: Amides, esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-3-Aminohex-5-enoic acid is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of peptides and other biologically relevant compounds.

| Application | Details |

|---|---|

| Peptide Synthesis | Serves as a precursor for peptide formation, aiding in the study of protein structure and function. |

| Drug Development | Investigated for potential therapeutic agents targeting specific biological pathways. |

The compound has been studied for its interactions with enzymes and receptors, particularly in the context of neurotransmitter signaling.

Key Findings:

- Acts as a substrate analog for enzymes involved in amino acid metabolism.

- Identified as a potent inhibitor of GABA transaminase (GABA-T), influencing neurotransmitter levels and signaling pathways.

Neuropharmacology

Research indicates that this compound may modulate glutamate receptors, which are critical for cognitive functions such as learning and memory.

Potential Applications:

- Development of treatments for neurological disorders by targeting glutamate signaling pathways.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound serves as a competitive inhibitor for GABA transaminase, leading to increased levels of GABA in neuronal cultures. This finding suggests its potential use in treating anxiety disorders by enhancing inhibitory neurotransmission.

Case Study 2: Peptide Synthesis

In peptide synthesis experiments, this compound was incorporated into various peptide sequences to study their structural stability and biological activity. The presence of the double bond allowed for further functionalization, enhancing the utility of derived peptides.

Mecanismo De Acción

The mechanism of action of ®-3-Aminohex-5-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The unsaturated carboxylic acid chain can participate in various biochemical pathways, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(S)-3-Aminohex-5-enoic acid: The enantiomer of ®-3-Aminohex-5-enoic acid, with different stereochemistry.

3-Aminopentanoic acid: A similar compound with a shorter carbon chain.

3-Aminohexanoic acid: A saturated analog of ®-3-Aminohex-5-enoic acid.

Uniqueness: ®-3-Aminohex-5-enoic acid is unique due to its combination of an amino group and an unsaturated carboxylic acid chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Actividad Biológica

(R)-3-Aminohex-5-enoic acid, also known as a non-natural amino acid, has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and applications in various fields, supported by relevant data and studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a double bond within its hexanoic acid structure. Its molecular formula is with a molecular weight of approximately 115.16 g/mol. The compound exists in two enantiomeric forms: (R)- and (S)-3-aminohex-5-enoic acid, which differ in their spatial arrangement around the chiral center at the third carbon atom.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate analog for certain enzymes involved in amino acid metabolism, influencing metabolic pathways and potentially affecting signal transduction processes. Notably, it has been studied for its interactions with glutamate receptors, which are crucial for neurotransmission and may have implications for neurological disorders.

Enzyme Interaction Studies

Research indicates that this compound may inhibit specific enzymes, such as 4-aminobutyric aminotransferase. This inhibition suggests potential therapeutic applications in treating conditions related to neurotransmitter imbalances .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Peptide Synthesis : It is utilized as a building block in the synthesis of peptides. These synthetic peptides are essential for studying protein structure and function, developing new drugs, and understanding disease mechanisms .

- Biochemical Studies : The compound is employed in studies of enzyme-substrate interactions and protein engineering. Its unique structure allows researchers to explore new biochemical pathways.

- Drug Development : Given its potential therapeutic effects, this compound is investigated as a precursor for novel drug development aimed at treating various medical conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Aminohex-5-enoic acid | C₆H₁₁NO₂ | Opposite stereochemistry; different biological activity |

| 4-Aminobutyric Acid | C₄H₉NO₂ | Shorter carbon chain; lacks double bond |

| 2-Aminopentanoic Acid | C₅H₁₁NO₂ | Similar backbone; different functional groups |

| 2-Aminohexanoic Acid | C₆H₁₃NO₂ | Saturated version without double bond |

The presence of the allylic group (C=C-C) in this compound enhances its reactivity compared to these compounds, making it a versatile tool for researchers.

Case Studies

- Neurotransmitter Signaling : A study highlighted the compound's potential interaction with glutamate receptors, suggesting that it may influence learning and memory processes. This could open avenues for developing treatments for cognitive disorders.

- Enzyme Inhibition : Research on the inhibition of 4-aminobutyric aminotransferase demonstrated that this compound could selectively modulate enzyme activity, indicating its utility in therapeutic contexts where enzyme regulation is crucial .

Propiedades

IUPAC Name |

(3R)-3-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMNCMYSSFWTCS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82448-92-8 | |

| Record name | (R)-3-Amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.